N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide involves multiple steps. One efficient methodology includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized thiazolo[3,2-b][1,2,4]triazole derivatives with excellent yields.
Chemical Reactions Analysis
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium azide or alkyl halides.
Scientific Research Applications
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Medicine: It is being explored for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions lead to the modulation of biochemical pathways, resulting in its pharmacological effects.
Comparison with Similar Compounds
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide is unique due to its specific structural features and pharmacological activities. Similar compounds include:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit a wide range of biological activities and are used in drug design and development.
Thiazolo[3,2-b][1,2,4]triazoles: These derivatives are known for their antimicrobial and anticancer properties.
By comparing these compounds, it is evident that this compound stands out due to its unique combination of structural features and diverse pharmacological activities.
Biological Activity
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound classified under triazolothiazole derivatives. Its unique structure integrates a triazole ring fused with a thiazole ring and a sulfonamide group attached to a benzene ring. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes, including carbonic anhydrase, by binding to the zinc ion in the enzyme's active site. This inhibition prevents the enzyme from catalyzing the hydration of carbon dioxide, which is crucial in several physiological processes .
Pharmacological Profile
Research indicates that derivatives of the triazole scaffold exhibit a wide range of pharmacological activities:
- Antibacterial Activity : Compounds similar to this compound have demonstrated significant antibacterial effects against various strains. For instance, studies have reported minimal inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound exhibits potent antifungal properties as well. In vitro studies have shown that triazole derivatives can outperform established antifungal agents like fluconazole and ketoconazole against strains such as Aspergillus flavus and Candida albicans .
- Antiviral and Anticancer Properties : The potential antiviral and anticancer activities of similar compounds have been explored, with some derivatives showing promise in inhibiting viral replication and cancer cell proliferation through various mechanisms .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of triazole derivatives indicates that modifications on the triazole and thiazole rings significantly influence their biological activity. For instance:
Modification | Effect on Activity |
---|---|
Addition of Fluorine | Increases lipophilicity and bioavailability |
Alteration of Sulfonamide Group | Enhances enzyme inhibition potency |
Variation in Alkyl Chains | Modulates solubility and membrane permeability |
This table summarizes how different structural modifications can enhance or diminish the biological efficacy of these compounds.
Case Studies
Several studies have focused on the synthesis and biological evaluation of triazole-thiazole derivatives:
- Study on Antibacterial Activity : A series of synthesized triazoles showed MIC values ranging from 0.125 to 8 μg/mL against multiple bacterial strains, indicating strong antibacterial properties .
- Evaluation of Antifungal Efficacy : Research highlighted that certain triazole derivatives exhibited antifungal activity significantly higher than conventional treatments against fungi like Gibberella nicotiancola .
- Cancer Cell Line Studies : Investigations into the anticancer properties revealed that specific modifications led to increased cytotoxicity in various cancer cell lines, suggesting potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S2/c1-13-7-8-18(14(2)11-13)29(26,27)22-10-9-15-12-28-20-23-19(24-25(15)20)16-5-3-4-6-17(16)21/h3-8,11-12,22H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQTUTKPGMCXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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